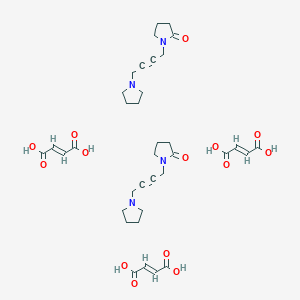

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one

Description

Structure

2D Structure

Properties

CAS No. |

17360-35-9 |

|---|---|

Molecular Formula |

C16H22N2O5 |

Molecular Weight |

322.36 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H18N2O.C4H4O4/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;5-3(6)1-2-4(7)8/h1-2,5-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

MJGFRCJYQMJRJH-WLHGVMLRSA-N |

Isomeric SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O |

Other CAS No. |

17360-35-9 |

Pictograms |

Acute Toxic |

Synonyms |

1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pyrrolidin-2-one sesquifumarate |

Origin of Product |

United States |

Historical Significance and Role As a Muscarinic Agonist

The journey of oxotremorine (B1194727) in neuropharmacology began with the study of its parent compound, tremorine (B1213734). The observation that tremorine induced tremors and other Parkinsonian-like symptoms in animals led to the identification of oxotremorine as its active metabolite. wikipedia.org This discovery was a significant milestone, providing researchers with a reliable pharmacological tool to induce a state that mimics aspects of Parkinson's disease in laboratory settings. wikipedia.org

Oxotremorine is a powerful muscarinic agent, exhibiting a potency comparable to the endogenous neurotransmitter acetylcholine (B1216132). A key characteristic that distinguishes it for research purposes is its resistance to hydrolysis by acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. nih.gov This property ensures a more sustained action, allowing for prolonged and controlled stimulation of muscarinic receptors in experimental models. Furthermore, oxotremorine is noted for its ability to cross the blood-brain barrier, enabling the study of its effects on the central nervous system. smolecule.com

Its primary mechanism of action is the direct stimulation of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors that are crucial for mediating a wide array of physiological functions. nih.gov There are five subtypes of muscarinic receptors (M1-M5), and oxotremorine acts as a non-selective agonist, binding to and activating these different subtypes. nih.govfrontiersin.org This broad activity has made it an invaluable probe for dissecting the diverse roles of the cholinergic system throughout the body.

Scope of Academic Research Applications

Muscarinic Acetylcholine Receptor (mAChR) Agonism Profile

Oxotremorine sesquifumarate acts as an agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. biomol.commedchemexpress.com There are five subtypes of muscarinic receptors (M1-M5), and oxotremorine exhibits a distinct profile of interaction across these subtypes. jneurosci.org

Affinity and Binding Dynamics across mAChR Subtypes (M1, M2, M3, M4)

Oxotremorine sesquifumarate demonstrates binding affinity for multiple muscarinic receptor subtypes. Research has shown that it binds to human M1, M2, M3, and M4 mAChRs with varying affinities. biomol.combioscience.co.ukcaymanchem.com Specifically, the inhibition constants (Ki) for human receptors have been reported as 3.31 µM for M1, 9.33 µM for M2, 5.24 µM for M3, and 7.08 µM for M4. biomol.combioscience.co.ukcaymanchem.com This data indicates a degree of preference in its binding profile. The interaction involves specific electrostatic and hydrophobic contacts which contribute to the stabilization of receptor states and modulation of signaling pathways. scbt.com The compound's kinetics are characterized by rapid association and dissociation, influencing the efficiency of receptor signaling. scbt.com

Affinity of Oxotremorine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Inhibition Constant (Ki) in µM |

|---|---|

| M1 | 3.31 biomol.combioscience.co.ukcaymanchem.com |

| M2 | 9.33 biomol.combioscience.co.ukcaymanchem.com |

| M3 | 5.24 biomol.combioscience.co.ukcaymanchem.com |

Functional Efficacy and Agonism at mAChR Subtypes

As a muscarinic agonist, oxotremorine sesquifumarate activates mAChRs to elicit cellular responses. tocris.com It has been shown to be a potent, non-selective muscarinic acetylcholine receptor agonist. medchemexpress.com Its activation of M1 and M3 receptors is a notable aspect of its functional efficacy. medchemexpress.com In studies on cultured rat urothelial cells, which express all five mAChR subtypes, oxotremorine was found to stimulate the release of ATP through the activation of M1, M2, and M3 subtypes. nih.govphysiology.org This activation can lead to increases in intracellular calcium concentrations. nih.gov Furthermore, oxotremorine has demonstrated partial agonist activity at muscarinic receptors in the embryonic chick heart. nih.gov

Reported Subtype Selectivity and Preferential Actions (e.g., M2 preference, M3 selectivity)

While oxotremorine is often described as a non-selective muscarinic agonist, several sources indicate a preference for certain subtypes. medchemexpress.comtocris.com It is frequently reported to be an agonist with a preference for the M2 receptor. scientificlabs.iesigmaaldrich.comchemicalbook.comdcchemicals.commedchemexpress.com Some studies also highlight its role as an agonist for both M2 and M4 muscarinic acetylcholine receptors. chemicalbook.comas-1.co.jpscbt.com In addition to its M2 preference, oxotremorine is also recognized as a selective activator of M3 receptors, engaging in specific electrostatic interactions that enhance its affinity and selectivity for this subtype. scbt.com It also selectively targets the M1 receptor, showcasing a unique binding profile. scbt.com However, it's important to note that while it may have a higher affinity for M2 autoreceptors, it is not exclusively selective and can also act on M4 and M5 receptors. nih.gov

Allosteric Modulation and Cooperative Binding Mechanisms

Oxotremorine sesquifumarate can participate in complex interactions with allosteric modulators at muscarinic receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for acetylcholine and other agonists. nih.gov Studies have demonstrated positive cooperativity between oxotremorine and allosteric ligands on muscarinic acetylcholine receptors. caymanchem.comcaymanchem.com This means that the binding of an allosteric modulator can enhance the affinity and/or efficacy of oxotremorine. For instance, the allosteric potentiator LY2033298 has been shown to potentiate oxotremorine-mediated responses, an effect that is significantly reduced in M4 mAChR knockout mice, confirming the M4 receptor as a key target for this interaction. nih.govresearchgate.net The interaction between agonists like oxotremorine and guanine (B1146940) nucleotides like GDP on the receptor/G-protein complex also demonstrates allosteric mechanisms. nih.gov

Receptor Desensitization and Regulation Mechanisms (e.g., G Protein-Coupled Receptor Kinase Involvement)

Continuous or prolonged exposure to an agonist like oxotremorine can lead to receptor desensitization, a process that diminishes the cellular response to the agonist. This is a crucial regulatory mechanism for G protein-coupled receptors (GPCRs), including muscarinic receptors. nih.gov The process of desensitization is mediated by G protein-coupled receptor kinases (GRKs) and arrestins. nih.govscholaris.ca Following agonist binding and receptor activation, GRKs phosphorylate the receptor. This phosphorylation event then promotes the binding of arrestins, which sterically hinder further G protein coupling and signaling, effectively "turning off" the receptor's activity. nih.gov This mechanism of desensitization has been observed with muscarinic agonists, where prolonged treatment leads to a decrease in the number of muscarinic acetylcholine binding sites. nih.gov

Interactions with Other Receptor Systems (e.g., alpha1-Adrenoceptors)

While the primary targets of oxotremorine are muscarinic acetylcholine receptors, the broader cholinergic system can interact with other neurotransmitter systems. For instance, there is evidence of interaction between muscarinic receptors and alpha1-adrenergic receptors (α1-ARs). α1-ARs, also Gq/11-coupled receptors, are involved in various physiological processes, including the regulation of blood pressure and cognitive functions. nih.gov While direct binding of oxotremorine to α1-ARs is not its primary mechanism, the activation of muscarinic pathways can indirectly influence adrenergic signaling and vice versa, creating a complex interplay between these two systems. However, specific studies detailing the direct interaction of oxotremorine sesquifumarate with α1-adrenoceptors are not extensively documented in the provided context.

Cellular and Subcellular Mechanisms of Oxotremorine Sesquifumarate Action

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Oxotremorine's interaction with mAChRs initiates a series of intracellular events governed by G proteins. The diversity in G protein coupling and the potential for biased agonism contribute to the compound's complex pharmacological profile.

G Protein Coupling Diversity and Functional Bias

Oxotremorine (B1194727) is recognized as a non-selective agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), binding to M1, M2, M3, and M4 subtypes. caymanchem.com However, it often exhibits a preference for the M2 receptor subtype. medchemexpress.comnih.govmedchemexpress.com The activation of these different receptor subtypes triggers distinct downstream signaling cascades. Odd-numbered muscarinic receptors (M1, M3, M5) preferentially couple to Gq/11 proteins, while even-numbered receptors (M2, M4) primarily couple to Gi/o proteins. scbt.comnih.gov

Studies in Chinese hamster ovary (CHO) cells have revealed that M1 and M3 receptors can pre-couple with both their preferred Gq/11 and non-preferred Gi/o G-proteins. In contrast, M2 and M4 receptors appear to only pre-couple with their preferred Gi/o G-proteins. nih.gov This pre-coupling, where stable receptor/G-protein complexes exist even without an agonist, is a crucial factor in the speed and efficiency of signal transduction. nih.gov The interaction of oxotremorine with these pre-coupled complexes can influence the subsequent signaling pathway. For instance, at M1 receptors, various agonists, including oxotremorine, bind to two distinct sites, and the presence of antibodies against Gαi/o and Gαq/11 can alter the proportion of low-affinity binding sites. nih.gov

Table 1: G Protein Coupling of Muscarinic Receptor Subtypes

| Receptor Subtype | Preferential G Protein Coupling |

| M1 | Gq/11 scbt.comnih.gov |

| M2 | Gi/o scbt.comnih.gov |

| M3 | Gq/11 scbt.com |

| M4 | Gi/o scbt.com |

| M5 | Gq/11 scbt.com |

This table is based on data from multiple sources and provides a general overview of the primary G protein coupling for each muscarinic receptor subtype.

Second Messenger Cascade Activation (e.g., Phosphoinositide Hydrolysis, Intracellular Calcium Dynamics)

The activation of G proteins by oxotremorine initiates second messenger systems that profoundly alter cellular activity.

Phosphoinositide Hydrolysis: The coupling of M1, M3, and M5 receptors to Gq/11 proteins leads to the activation of phospholipase Cβ (PLCβ). scbt.com PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Oxotremorine has been shown to stimulate phosphoinositide hydrolysis in various tissues, including the rat retina and bovine cerebral arteries. bio-techne.comtocris.comnih.gov In bovine pial arteries, oxotremorine-M produced a concentration-dependent increase in phosphoinositide hydrolysis, with a maximal effect of 5.9-fold over basal levels. nih.gov Similarly, oxotremorine M iodide elicits a robust phosphoinositide response. medchemexpress.com This pathway is crucial for many of the physiological effects of muscarinic agonists.

Intracellular Calcium Dynamics: The IP3 generated from phosphoinositide hydrolysis binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov This elevation of intracellular calcium is a key signaling event. Studies in cultured urothelial cells from rats have demonstrated that muscarinic agonists like oxotremorine methiodide (OxoM) elicit transient, repeatable increases in intracellular calcium concentration in about half of the cells. nih.govphysiology.org These responses were blocked by the muscarinic antagonist atropine. nih.govphysiology.org The sources of this calcium increase are twofold: release from internal stores and influx from the extracellular environment. physiology.org In 63% of the responsive urothelial cells, the calcium increase was dependent on extracellular calcium, while in 27% of the cells, it involved both influx and release from internal stores. nih.govphysiology.org The activation of M1, M3, or M5 receptors is thought to mediate these calcium increases via the PLC pathway. nih.govphysiology.org

Ion Channel Modulation (e.g., Small Conductance Calcium-Activated Potassium Channels - SK channels)

Oxotremorine significantly modulates the activity of various ion channels, a key mechanism underlying its physiological effects. A notable target is the family of small conductance calcium-activated potassium (SK) channels. The inhibition of SK channels through the activation of muscarinic receptors can lead to synchronized bursting activity in spinal cord neurons. nih.gov The application of oxotremorine sesquifumarate, an M1/M2 agonist with a preference for M2 receptors, induces this synchronized bursting, an effect that can be reversed by a specific SK channel activator. nih.gov The amplitude of these bursts can be graded by modulating the level of SK channel inhibition, with increasing concentrations of oxotremorine leading to larger burst amplitudes. nih.gov

Beyond SK channels, oxotremorine also influences other ion channels. For instance, the muscarinic agonist oxotremorine methiodide has been shown to inhibit acid-sensing ion channels (ASICs), specifically ASIC1a. nih.gov In intracardiac neurons, oxotremorine methiodide reversibly inhibits voltage-activated Ca2+ channel currents, an effect mediated by M2 muscarinic receptors and involving a pertussis toxin (PTX)-sensitive G protein pathway. nih.gov

Neurotransmitter Release Modulation

Oxotremorine plays a significant role in modulating the release of various neurotransmitters, most notably acetylcholine itself, through autoreceptor mechanisms, and also affects other neurotransmitter systems like the GABAergic system.

Cholinergic Autoreceptor-Mediated Acetylcholine Release Modulation

Oxotremorine, by acting on presynaptic muscarinic autoreceptors, can inhibit the release of acetylcholine (ACh). caymanchem.com These autoreceptors are typically of the M2 subtype. nih.govnih.gov Activation of these inhibitory M2 autoreceptors on cholinergic neurons leads to a hyperpolarization, thereby inhibiting neuronal activity and subsequent ACh release. nih.gov This negative feedback mechanism is a critical component of cholinergic neurotransmission regulation. For example, in rat cerebral cortical slices, oxotremorine at a concentration of 10 µM inhibits the release of ACh. caymanchem.com Similarly, direct microinjection of oxotremorine sesquifumarate into the laterodorsal tegmental nucleus (LDTg), a key cholinergic nucleus, attenuates ACh output in the ventral tegmental area (VTA). nih.gov

GABAergic System Modulation (e.g., Thalamic GABA Release)

Oxotremorine also modulates the GABAergic system. In the thalamus, which receives significant cholinergic input, the activation of M2 muscarinic receptors has been shown to decrease the release of gamma-aminobutyric acid (GABA). Studies using rat thalamic slices have demonstrated that the muscarinic type 2-selective agonist, oxotremorine sesquifumarate, diminishes both baseline and potassium-evoked release of GABA. This effect is dependent on calcium and can be blocked by an M2-selective antagonist. Given that M2 receptors are densely located on GABAergic interneurons and cells in the thalamic reticular nucleus, this suggests that cholinergic inputs can directly influence thalamic inhibitory tone by modulating GABA release.

Table 2: Summary of Oxotremorine Sesquifumarate's Cellular Actions

| Cellular Mechanism | Specific Action of Oxotremorine Sesquifumarate | Key Receptor/Channel Involved | Consequence |

| GPCR Signaling | Activates muscarinic acetylcholine receptors. caymanchem.com | M1, M2, M3, M4 mAChRs caymanchem.com | Initiation of downstream signaling cascades. |

| Second Messenger Activation | Stimulates phosphoinositide hydrolysis. bio-techne.comtocris.comnih.gov | Gq/11-coupled mAChRs (M1, M3, M5) scbt.com | Production of IP3 and DAG, leading to increased intracellular calcium. |

| Increases intracellular calcium levels. nih.govphysiology.org | M1, M2, M3 mAChRs nih.govphysiology.org | Modulation of various calcium-dependent cellular processes. | |

| Ion Channel Modulation | Inhibits Small Conductance Calcium-Activated Potassium (SK) Channels. nih.gov | SK Channels | Induction and modulation of synchronized neuronal bursting. nih.gov |

| Neurotransmitter Release | Inhibits acetylcholine release via autoreceptors. caymanchem.comnih.govnih.gov | Presynaptic M2 mAChRs nih.govnih.gov | Negative feedback regulation of cholinergic transmission. |

| Decreases GABA release in the thalamus. | M2 mAChRs on GABAergic neurons | Modulation of thalamic inhibitory tone. |

This table provides a simplified overview of the primary cellular actions of oxotremorine sesquifumarate based on the referenced findings.

Glutamatergic System Modulation (e.g., Medial Prefrontal Cortex)

Oxotremorine, a non-selective muscarinic acetylcholine receptor (mAChR) agonist, demonstrates significant modulation of the glutamatergic system, a key excitatory neurotransmitter system in the brain. Its actions are particularly relevant in regions like the medial prefrontal cortex (mPFC), hippocampus, and spinal cord, influencing glutamate (B1630785) release and receptor activity through various presynaptic and postsynaptic mechanisms.

In the medial prefrontal cortex, systemic administration of oxotremorine has been shown to increase dopamine (B1211576) (DA) release, an effect that is intertwined with glutamatergic pathways. medchemexpress.com The mPFC is crucial for cognitive functions and is densely populated with both cholinergic and glutamatergic neurons. The interaction between these two systems is critical for normal brain function.

Studies in other brain regions provide further insight into the mechanisms by which oxotremorine modulates glutamatergic transmission. In the hippocampus, a brain area vital for learning and memory, activation of mAChRs by agonists like oxotremorine can potentiate N-methyl-D-aspartate (NMDA) receptor currents. jneurosci.org This potentiation is thought to be a crucial element in the cognitive and antipsychotic-like effects of muscarinic agonists. jneurosci.org Specifically, the potentiation of NMDA receptor currents in hippocampal pyramidal cells is believed to be mediated by M1 muscarinic receptors. jneurosci.org

Furthermore, research on basal forebrain "cholinergic" neurons has revealed that many of these neurons also release glutamate as a cotransmitter. jneurosci.org In microisland cultures of single basal forebrain neurons, the muscarinic agonist muscarine (B1676868) was found to suppress both glutamatergic and cholinergic transmission in parallel. jneurosci.org This suggests a feedback mechanism where synaptically released acetylcholine can inhibit the coreleased glutamate. The IC50 values for the inhibition of glutamatergic excitatory postsynaptic currents (EPSCs) by muscarine, oxotremorine-M, and acetylcholine were found to be 0.49 ± 0.10 μM, 0.38 ± 0.11 μM, and 0.40 ± 0.15 μM, respectively. jneurosci.org

In the spinal cord, oxotremorine-M has been observed to have complex effects on glutamate release from both primary afferents and interneurons. It can inhibit glutamate release from primary afferents via M2/M4 receptor subtypes. physiology.org Conversely, it can also inhibit synaptic glutamate release from a subpopulation of glutamatergic interneurons through the activation of M3 subtypes. physiology.org

The interaction between oxotremorine and the glutamatergic system is also evident in behavioral studies. For instance, the memory-enhancing effect of oxotremorine infused into the ventral subiculum can be attenuated by the simultaneous infusion of an NMDA receptor antagonist, APV, into the bed nucleus of the stria terminalis (BNST). ntu.edu.tw This finding suggests that the cholinergic influence on memory consolidation involves an interaction with the glutamatergic system in the BNST. ntu.edu.tw

Table 1: Effects of Oxotremorine on Glutamatergic System Components

| Brain Region | Effect | Receptor Subtype(s) Implicated | Research Finding |

|---|---|---|---|

| Medial Prefrontal Cortex | Increases dopamine release | Not specified | Systemic oxotremorine increases dopamine release in the mPFC. medchemexpress.com |

| Hippocampus | Potentiates NMDA receptor currents | M1 | Potentiation of NMDA receptor currents is thought to contribute to cognitive and antipsychotic-like effects. jneurosci.org |

| Basal Forebrain | Inhibits glutamate release | M2 | Muscarinic agonists suppress both glutamatergic and cholinergic transmission. jneurosci.org |

| Spinal Cord | Inhibits glutamate release from primary afferents | M2/M4 | Oxotremorine-M inhibits glutamate release from primary afferents. physiology.org |

| Spinal Cord | Inhibits glutamate release from interneurons | M3 | Oxotremorine-M inhibits glutamate release from a subpopulation of glutamatergic interneurons. physiology.org |

| Ventral Subiculum/BNST | Modulates memory consolidation | Not specified | Memory-enhancing effects of oxotremorine are attenuated by an NMDA receptor antagonist in the BNST. ntu.edu.tw |

Dopaminergic System Interactions and Synaptic Effects (e.g., Mesolimbic Pathway, Ventral Tegmental Area)

Oxotremorine exerts significant influence over the dopaminergic system, particularly within the mesolimbic pathway, which originates in the ventral tegmental area (VTA) and projects to structures like the nucleus accumbens (NAc). vanderbilt.eduresearchgate.netnih.gov This pathway is central to reward, motivation, and addiction.

Direct infusion of oxotremorine into the VTA leads to a robust increase in extracellular dopamine levels not only within the VTA itself but also in its terminal fields, including the NAc and the frontal cortex. vanderbilt.eduresearchgate.net This effect is mediated by the activation of functional muscarinic receptors located on dopamine cells in the VTA. researchgate.net Studies using dual-probe microdialysis in rats have shown that intra-VTA infusion of oxotremorine M can increase extracellular dopamine levels to as much as 200% above baseline. researchgate.net This increase in dopamine release is calcium-dependent, as removing calcium from the perfusion medium leads to a significant drop in dopamine levels. vanderbilt.edu The effects of oxotremorine on dopamine release can be blocked by the co-infusion of a muscarinic antagonist like N-methylscopolamine, confirming the involvement of muscarinic receptors. vanderbilt.eduresearchgate.net

Interestingly, oxotremorine's effects on the dopaminergic system can be modulated by its site of action. For example, while intra-VTA application of oxotremorine increases dopamine release in the NAc, systemic administration of muscarinic agonists has been shown to inhibit amphetamine-induced dopamine release in the NAc. nih.gov Furthermore, local injection of oxotremorine into the laterodorsal tegmental nucleus (LDTg), a region that provides cholinergic input to the VTA, can reduce the motivation for both food and cocaine self-administration, suggesting an inactivation of cholinergic input to the VTA is necessary for these behaviors. weebly.comresearchgate.net Specifically, the M2 autoreceptor agonist activity of oxotremorine sesquifumarate in the LDTg is thought to attenuate acetylcholine output, thereby modulating downstream dopaminergic activity. researchgate.net

In addition to its effects on dopamine release, oxotremorine also interacts with other neurotransmitter systems that modulate dopamine function. For instance, in the VTA, oxotremorine infusion also increases extracellular serotonin (B10506) levels, an effect that is also calcium-dependent and blocked by muscarinic antagonists. vanderbilt.edu

The M5 muscarinic receptor subtype, which is found on midbrain dopamine neurons, appears to play a crucial role in the depolarization of these neurons and the subsequent increase in dopamine levels in the NAc. nih.govpnas.org In contrast, M2 and M4 receptors, which are Gi/o-coupled, are primarily located on presynaptic terminals of cholinergic interneurons and glutamatergic terminals where they act to inhibit neurotransmitter release. pnas.org

Table 2: Effects of Oxotremorine on the Dopaminergic System

| Brain Region of Administration | Effect on Dopamine | Receptor Subtype(s) Implicated | Research Finding |

|---|---|---|---|

| Ventral Tegmental Area (VTA) | Increased extracellular dopamine in VTA, NAc, and frontal cortex | Muscarinic receptors on dopamine cells | Intra-VTA infusion of oxotremorine M increased dopamine levels up to 200% over baseline. vanderbilt.eduresearchgate.net |

| Systemic Administration | Inhibited amphetamine-induced dopamine release in NAc | Not specified | Systemic administration of muscarinic agonists can inhibit dopamine release under certain conditions. nih.gov |

| Laterodorsal Tegmental Nucleus (LDTg) | Reduced motivation for cocaine self-administration | M2 autoreceptors | Attenuation of acetylcholine output from the LDTg modulates downstream dopaminergic activity. weebly.comresearchgate.net |

| Nucleus Accumbens (NAc) | Potentiated optogenetically evoked EPSCs from DA axonal projections | M5 | M5 receptors on dopamine neuron terminals enhance dopamine release. pnas.org |

Neuropharmacological Effects of Oxotremorine Sesquifumarate in Preclinical Models

Effects on Motor Control and Movement Disorders

Oxotremorine (B1194727) sesquifumarate is well-known for its profound effects on the motor system, primarily through its action on muscarinic receptors in the brain. These effects have been extensively studied to understand the neurobiology of movement and to model movement disorders.

Assessment of Somatomotor Function

Beyond tremor induction, oxotremorine sesquifumarate has been used to assess broader aspects of somatomotor function in preclinical models. The modified Irwin test, a battery of neurological assessments, has been employed to compare the effects of oxotremorine with other compounds on autonomic and somatomotor functions in mice. acs.orgnih.gov

In studies utilizing the isolated spinal cord of neonatal rats, the muscarinic agonist oxotremorine was shown to induce synchronized bursting activity in ventral roots, which is a measure of motor output. physiology.org This effect was found to be dose-dependent, with increasing concentrations of oxotremorine leading to a graded increase in the amplitude of these bursts. physiology.org This suggests that cholinergic modulation, via muscarinic receptors, can grade motor output. physiology.org

Furthermore, local microinjections of oxotremorine into specific brain regions, such as the laterodorsal tegmental nucleus (LDTg), have been shown to modulate locomotor activity. nih.govohsu.edu Interestingly, while systemic administration of oxotremorine often leads to a decrease in locomotor activity, direct injection into the LDTg can cause a mild increase in locomotion. nih.govresearchgate.net This highlights the complex and region-specific role of muscarinic receptor activation in controlling movement.

Modulation of Cognitive and Behavioral Processes

The cholinergic system is deeply implicated in cognitive functions and various behavioral processes. Oxotremorine sesquifumarate has served as a valuable pharmacological tool to probe these relationships in preclinical settings.

Learning and Memory Paradigm Modulation (e.g., Associative Learning, Conditioned Emotional Response)

Oxotremorine has been shown to modulate learning and memory in various preclinical paradigms. For instance, post-trial administration of oxotremorine can facilitate the retention of a passive-avoidance response in mice, suggesting an enhancement of memory consolidation. nih.gov This effect appears to be dependent on the integrity of catecholaminergic systems, as depletion of brain catecholamines abolishes the memory-enhancing effect of oxotremorine. nih.gov

In more complex cognitive tasks, such as the touchscreen pairwise visual discrimination task in mice, the role of specific muscarinic receptor subtypes is being elucidated. While not a direct effect of oxotremorine, studies using selective M4 receptor modulators have demonstrated the importance of this receptor in reversing cognitive deficits in models of schizophrenia, highlighting the nuanced role of different muscarinic receptors in associative learning. acs.orgnih.gov

Conditioned Avoidance Behaviors

The effects of oxotremorine on conditioned avoidance responding (CAR) have been a subject of investigation. In this paradigm, an animal learns to avoid an aversive stimulus by performing a specific action in response to a conditioned stimulus. Muscarinic agonists, including oxotremorine, have been shown to inhibit CAR in rats. However, the mechanism of this inhibition can vary. Some agonists, like pilocarpine (B147212) and RS86, decrease avoidance responding without causing a failure to respond, while oxotremorine and arecoline (B194364) tend to decrease avoidance by inducing response failures.

The inhibition of CAR by muscarinic agonists is thought to be mediated through central muscarinic receptors, as it can be antagonized by centrally acting antagonists like scopolamine (B1681570). These findings have contributed to the understanding of the neurochemical basis of antipsychotic drug action, as many antipsychotics also inhibit CAR.

Consummatory Behavior Modulation

The cholinergic system, particularly within the nucleus accumbens, plays a role in regulating feeding and other consummatory behaviors. Studies have shown that activation of muscarinic receptors can influence food intake. For example, infusions of the muscarinic antagonist scopolamine into the nucleus accumbens can reduce food consumption in food-deprived rats.

Conversely, the role of muscarinic agonists like oxotremorine in consummatory behavior is complex. Local injection of oxotremorine into the lateral dorsal tegmental nucleus has been found to reduce the motivation for both food and cocaine self-administration, suggesting an inactivation of cholinergic input to the ventral tegmental area is involved in these behaviors. nih.govnih.gov Specifically, microinjections of oxotremorine into the LDTg significantly reduced the number of food pellets self-administered by rats on a progressive ratio schedule of reinforcement. nih.govresearchgate.net These findings indicate that cholinergic neurons play a crucial role in modulating the reinforcing value of natural rewards like food. nih.govresearchgate.net

Motivation and Reward-Seeking Behaviors (e.g., Food and Drug Self-Administration)

Oxotremorine sesquifumarate, a muscarinic M2 autoreceptor agonist, has been shown to modulate the motivation for both natural and drug rewards in preclinical models. nih.govnih.gov Studies investigating its effects on reward-seeking behaviors have primarily utilized food and drug self-administration paradigms in rats.

Research indicates that the cholinergic input from the lateral dorsal tegmental area (LDTg) to the ventral tegmental area (VTA) is crucial in modulating dopamine-dependent reward pathways. nih.govnih.gov By attenuating the acetylcholine (B1216132) (ACh) output from the LDTg, oxotremorine sesquifumarate influences the reinforcing properties of rewards. nih.govnih.gov

In one study, bilateral microinjections of oxotremorine sesquifumarate into the LDTg of rats significantly reduced the number of self-administered food pellets and cocaine infusions in a dose-dependent manner during the initial part of the session. nih.govnih.gov These effects were observed on a progressive ratio (PR) schedule of reinforcement, suggesting a reduction in the motivation to work for the reward. nih.gov Notably, these effects were not due to significant changes in locomotor activity, which was only mildly increased. nih.govnih.gov

Conversely, when the mixed muscarinic agonist oxotremorine was injected into the nucleus accumbens shell, it led to a dose-related decrease in cocaine self-administration but did not affect food self-administration. weebly.comnih.gov This suggests a differential role of muscarinic receptor activation in various brain regions in modulating reward for different types of reinforcers.

Table 1: Effect of Intra-NAcc Oxotremorine on Cocaine Reinforcement Breakpoint Values

| Oxotremorine Dose (nmol) | Percent Reduction in Breakpoint (BP) for Cocaine |

|---|---|

| 0.1 | -17% |

| 0.3 | -44% (p<0.05) |

| 1.0 | -91% (p<0.0001) |

This table summarizes the dose-dependent reduction in the breakpoint for cocaine self-administration following microinjection of oxotremorine into the nucleus accumbens shell of rats. Data sourced from a study by Mark et al. nih.gov

Modulation of Nociception and Pain Pathways

Oxotremorine has demonstrated the ability to modulate nociceptive pathways, particularly in preclinical models of neuropathic pain. jneurosci.org Nociceptors, specialized sensory neurons, are responsible for detecting potentially damaging stimuli and transmitting pain signals. nih.govmdpi.com The processing of this nociceptive information occurs through complex, overlapping neural systems in the brain. srce.hr

In a study involving a rat model of oxaliplatin-induced neuropathic pain, the nonselective muscarinic agonist oxotremorine was shown to produce analgesic effects. jneurosci.org This effect was observed when oxotremorine was administered into the posterior insular cortex (pIC), a brain region implicated in pain processing. jneurosci.org Interestingly, this analgesic effect was specific to the neuropathic pain model, as no such effect was seen in control rats. jneurosci.org

The antinociceptive action of oxotremorine in this context was found to be mediated by M2 muscarinic receptors, as the effect was prevented by the M2 receptor antagonist methoctramine. jneurosci.org This finding was also extended to another neuropathic pain model induced by spared nerve injury, highlighting the key role of M2 receptors in the pIC in modulating neuropathic pain. jneurosci.org

Table 2: Neurochemical Changes in the Posterior Insular Cortex (pIC) of Oxaliplatin-Treated Rats

| Neurochemical | Percent Change | Significance (p-value) |

|---|---|---|

| Aspartate (Asp) | -41% | 0.0063 |

| Total Creatine (tCr) | -11% | 0.046 |

| Glutamine (Gln) | -18% | 0.0209 |

| Choline (Cho) | +22% | 0.0046 |

This table details the significant changes in the concentrations of specific neurochemicals in the posterior insular cortex of rats treated with oxaliplatin (B1677828) compared to a control group. Data sourced from a study by Di Cesare et al. jneurosci.org

Autonomic and Physiological Responses in Research Models (e.g., Thermoregulation)

Oxotremorine is well-documented to induce significant autonomic and physiological responses in research models, with its effect on thermoregulation being a prominent example. nih.govnih.gov The regulation of body temperature is a complex process involving the autonomic nervous system, which controls physiological responses like sweating and shivering. nih.gov

In rats, systemic administration of oxotremorine, a centrally active muscarinic agonist, causes a fall in core body temperature, an effect known as hypothermia. nih.govannualreviews.org This hypothermic response is considered to be a result of a direct effect on the thermoregulatory centers in the brain. scispace.com The effect is dose-dependent and can be antagonized by classical anticholinergic compounds like atropine. nih.gov

Studies have shown that this oxotremorine-induced hypothermia is observed in individually housed rats but not in group-housed animals, suggesting an influence of environmental factors on this physiological response. nih.gov The hypothermic effect of oxotremorine involves central cholinergic mechanisms, as evidenced by studies where the response was reduced in rats with impaired central cholinergic systems. nih.gov Furthermore, the hypothermia is believed to be due to an action on central rather than peripheral thermoregulatory mechanisms, as the effect persists even when peripheral muscarinic receptors are blocked. annualreviews.org

Table 3: Factors Influencing Oxotremorine-Induced Hypothermia in Rats

| Condition | Effect on Hypothermia | Reference |

|---|---|---|

| Dose-dependent administration | Increasing doses of oxotremorine lead to a greater hypothermic response. | nih.gov |

| Group Housing | The hypothermic effect of oxotremorine is not observed in group-housed rats. | nih.gov |

| Administration of Atropine | Atropine antagonizes the hypothermic effect of oxotremorine in a dose-dependent manner. | nih.gov |

| Impaired Central Cholinergic Mechanisms | Reduced hypothermic response to oxotremorine. | nih.gov |

This table summarizes key findings from preclinical studies on the factors that modulate the hypothermic response induced by oxotremorine in rats.

Regional Brain Activity and Neural Circuit Modulation by Oxotremorine Sesquifumarate

Brain Region-Specific Effects

The effects of oxotremorine (B1194727) sesquifumarate are not uniform throughout the central nervous system; instead, they exhibit a distinct regional specificity, reflecting the differential distribution of mAChR subtypes and their coupling to intracellular signaling pathways.

Hippocampus: In the hippocampus, a region critical for learning and memory, oxotremorine has been shown to play a role in memory consolidation. nih.gov Studies in rats have demonstrated that oxotremorine treatment can restore hippocampal neurogenesis and ameliorate depression-like behaviors induced by chronic stress. nih.gov This includes the restoration of proliferation, survival, and differentiation of new cells in the hippocampus, as well as the recovery of stress-induced decreases in hippocampal volume. nih.gov The cholinergic system, through agonists like oxotremorine, is integral to the mechanisms of memory reconsolidation within the hippocampus. nih.gov

Thalamus: The thalamus, a central hub for relaying sensory and motor signals, is significantly modulated by oxotremorine. In the ventrobasal nuclear complex (VBC) of the rat thalamus, oxotremorine induces dose-dependent increases in neuronal RNA content and nucleolar volume, indicative of neuroexcitation. nih.gov Conversely, in the nucleus reticularis (NR), it leads to a reduction in these metabolic markers, suggesting neuronal depression. nih.gov Furthermore, oxotremorine, acting on M2-like receptors, diminishes the release of the inhibitory neurotransmitter GABA in thalamic slices. nih.gov This compound has also been observed to affect the growth of developing thalamic axons. tandfonline.com

Ventral Tegmental Area (VTA) and Nucleus Accumbens: The VTA and nucleus accumbens are key components of the brain's reward circuitry. Oxotremorine's action within these areas highlights the role of cholinergic signaling in motivated behaviors. In the lateral dorsal tegmental area (LDTg), which provides cholinergic input to the VTA, oxotremorine attenuates the motivation for both food and cocaine rewards, an effect mediated by M2 autoreceptors. nih.govresearchgate.net Microinjections of oxotremorine into the LDTg also dose-dependently reduce the methamphetamine-induced increase of acetylcholine (B1216132) in the VTA. nih.gov In the nucleus accumbens, local infusions of oxotremorine have been found to reduce food consumption. nih.govresearchgate.netscience.gov Interestingly, another study showed that oxotremorine in the nucleus accumbens shell specifically reduces cocaine self-administration without affecting food intake, suggesting a nuanced role in modulating the reinforcing properties of different rewards. nih.gov

Amygdala: The basolateral amygdala (BLC), involved in emotional processing and memory, is another target of oxotremorine. Post-training infusions of oxotremorine into the BLC have been shown to enhance memory for contextual fear conditioning in rats. nih.gov This effect is linked to the high level of cholinergic activity in the basal nucleus of the amygdala, where muscarinic receptor activation increases neuronal excitability. nih.gov

Cortex: In the posterior insular cortex (pIC), a region implicated in pain processing, pharmacological activation of M2 receptors by oxotremorine has been demonstrated to reverse mechanical allodynia in a preclinical model of neuropathic pain. nih.gov This suggests that cholinergic modulation within specific cortical areas can influence sensory perception.

Brainstem: The brainstem, particularly the cholinergic nuclei of the mesopontine tegmentum like the LDTg and the pedunculopontine tegmental nucleus (PPT), is a critical site of action for oxotremorine. By acting on M2 autoreceptors in the LDTg, oxotremorine can inhibit cholinergic neurons, thereby modulating downstream targets like the VTA and influencing reward-related behaviors. nih.govresearchgate.netnih.gov

The following table summarizes the observed effects of oxotremorine sesquifumarate in various brain regions:

| Brain Region | Observed Effects of Oxotremorine Sesquifumarate | Species |

|---|---|---|

| Hippocampus | Restores neurogenesis, ameliorates depression-like behavior, involved in memory consolidation. nih.govnih.gov | Rat |

| Thalamus | Induces neuroexcitation in the ventrobasal nuclear complex and neuronal depression in the nucleus reticularis; decreases GABA release. nih.govnih.gov | Rat |

| Ventral Tegmental Area (LDTg) | Attenuates motivation for food and cocaine rewards; reduces methamphetamine-induced acetylcholine increase in the VTA. nih.govnih.gov | Rat, Mouse |

| Nucleus Accumbens | Reduces food consumption; selectively reduces cocaine self-administration. nih.govnih.gov | Rat |

| Amygdala (Basolateral) | Enhances memory for contextual fear conditioning. nih.gov | Rat |

| Cortex (Posterior Insular) | Reverses mechanical allodynia in a neuropathic pain model. nih.gov | Rat |

| Brainstem (LDTg) | Inhibits cholinergic neurons via M2 autoreceptors, modulating reward pathways. nih.govresearchgate.netnih.gov | Rat, Mouse |

| Spinal Cord | Induces synchronized bursting in motoneurons. nih.govnih.gov | Rat |

Cholinergic Modulation of Synaptic Transmission and Plasticity

Oxotremorine sesquifumarate has been instrumental in elucidating the cholinergic modulation of synaptic events. In the hippocampus, cholinergic signaling is known to be a powerful modulator of synaptic plasticity, a cellular correlate of learning and memory. While specific studies on oxotremorine's direct effect on long-term potentiation (LTP) in the CA1 region are part of a broader field of cholinergic modulation, it is established that muscarinic receptor activation can influence the induction and maintenance of LTP. For instance, atropine, a muscarinic antagonist, can inhibit oxotremorine-induced hippocampal theta EEG activity, which is associated with synaptic plasticity. nih.gov In general, cholinergic agonists are known to modulate the release of other neurotransmitters, thereby affecting synaptic transmission. For example, in the hippocampus, M2 autoreceptors on cholinergic terminals are involved in modulating acetylcholine release. core.ac.uk

Regulation of Neural Network Oscillations and Rhythmic Activity

A key function of cholinergic signaling is the modulation of rhythmic activities in various neural networks, and oxotremorine has been a valuable tool in studying these phenomena.

Pyloric Network: In the stomatogastric ganglion (STG) of crustaceans, a model system for studying central pattern generators, the muscarinic agonist oxotremorine can induce and maintain a rhythmic pattern in the pyloric network. jneurosci.org It increases the cycle frequency of the pyloric rhythm and enhances the activity of network neurons. researchgate.net Even in the presence of tetrodotoxin, which blocks action potentials, oxotremorine can sustain slow-wave oscillations, indicating its profound effect on the intrinsic properties of network neurons. jneurosci.org

Spinal Cord Synchronized Bursting: In the isolated spinal cord of newborn rats, the application of oxotremorine can trigger a slow, synchronized bursting rhythm in thoracic spinal segments. nih.gov This reveals a rhythmogenic capability within this region of the spinal cord that is under cholinergic control. Further research has shown that oxotremorine induces this synchronized bursting in the disinhibited spinal cord through the muscarinic inhibition of SK channels. physiology.orgnih.govresearchgate.net This effect is not blocked by individual M1 or M2 receptor antagonists but is inhibited by their combined blockade, highlighting a complex interplay of muscarinic receptor subtypes in generating rhythmic motor output. physiology.orgnih.govresearchgate.net

The table below details research findings on oxotremorine's modulation of neural network activity:

| Neural Network | Effect of Oxotremorine Sesquifumarate | Key Findings | Model System |

|---|---|---|---|

| Pyloric Network (STG) | Induces and maintains rhythmic activity. jneurosci.org | Increases cycle frequency and neuronal firing; sustains slow-wave oscillations in the absence of action potentials. researchgate.netjneurosci.org | Crustacean |

| Spinal Cord Motoneurons | Induces synchronized bursting. nih.govnih.gov | Mediated by muscarinic inhibition of SK channels; requires combined M1 and M2 receptor activity. physiology.orgnih.govresearchgate.net | Newborn Rat |

Methodological Approaches in Oxotremorine Sesquifumarate Research

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the direct interaction of oxotremorine (B1194727) with its molecular targets and the subsequent cellular responses. These methods offer a high degree of control and are essential for determining receptor affinity, selectivity, and functional efficacy.

Receptor binding assays are employed to determine the affinity of oxotremorine for various muscarinic receptor subtypes. Radioligand binding is a classic and widely used technique in these studies. This method involves the use of a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by unlabeled oxotremorine, the binding affinity (Ki) of oxotremorine can be determined.

Studies have utilized this approach to quantify the binding of oxotremorine to human M1, M2, M3, and M4 mAChRs. caymanchem.com For instance, experiments using membrane preparations from various rat brain regions and the non-selective muscarinic antagonist [3H]quinuclidinyl benzilate have been conducted to assess changes in muscarinic receptor densities. pnas.org These binding studies provide foundational data on the receptor interaction profile of oxotremorine. caymanchem.comumich.edu

Table 1: Binding Affinities (Ki) of Oxotremorine for Human Muscarinic Acetylcholine (B1216132) Receptor Subtypes

| Receptor Subtype | Ki (µM) |

|---|---|

| M1 | 3.31 |

| M2 | 9.33 |

| M3 | 5.24 |

| M4 | 7.08 |

Data sourced from Cayman Chemical. caymanchem.com

Functional assays are crucial for understanding the cellular consequences of receptor activation by oxotremorine. These assays measure downstream signaling events, such as changes in intracellular calcium concentration ([Ca2+]i) and the hydrolysis of phosphoinositides.

Calcium mobilization assays, often using fluorescent dyes like Fluo-4 AM, are a common method. jneurosci.org In these experiments, cells expressing specific mAChR subtypes are loaded with the dye, and the change in fluorescence upon application of oxotremorine is measured, indicating an increase in intracellular calcium. jneurosci.org For example, in cultured urothelial cells from rats, oxotremorine methiodide (Oxo-M), a related salt, has been shown to elicit concentration-dependent increases in [Ca2+]i. nih.govphysiology.org The half-maximal effective concentration (EC50) for this effect was determined to be 5.33 x 10⁻⁸ M. nih.gov These responses can be blocked by muscarinic antagonists, confirming the receptor-mediated mechanism. nih.gov

Phosphoinositide hydrolysis is another key signaling pathway activated by certain mAChR subtypes (M1, M3, M5). Assays measuring the accumulation of inositol (B14025) phosphates are used to quantify this effect. Studies have demonstrated that oxotremorine stimulates phosphoinositide turnover in brain tissue, providing further evidence of its agonist activity at these Gq-coupled receptors. tocris.com

Table 2: Functional Potency (EC50) of Oxotremorine in a Calcium Mobilization Assay

| Cell System | Measured Effect | EC50 |

|---|---|---|

| Cultured Rat Urothelial Cells (using Oxotremorine Methiodide) | Increase in intracellular calcium ([Ca2+]i) | 5.33 x 10⁻⁸ M |

Data sourced from the American Journal of Physiology-Renal Physiology. nih.gov

Advanced techniques such as Bioluminescence Resonance Energy Transfer (BRET) allow for the real-time monitoring of the interaction between G protein-coupled receptors (GPCRs) and their associated G proteins in living cells. nih.govbohrium.comfrontiersin.org The BRET assay relies on the non-radiative transfer of energy between a luminescent donor (like Renilla luciferase, Rluc) fused to the receptor and a fluorescent acceptor (like green fluorescent protein, GFP) fused to a G protein subunit. frontiersin.org

Upon agonist binding, conformational changes in the receptor bring the donor and acceptor into closer proximity, resulting in an increase in the BRET signal. This technology can detect the initial coupling of the receptor to the Gα, Gβ, and Gγ subunits. nih.govbohrium.com BRET has been used to demonstrate the rapid, ligand-induced increase in the interaction between a receptor and the Gαβγ complex, occurring within milliseconds, followed by a slower decrease that reflects receptor desensitization. nih.govbohrium.com The magnitude of the agonist-promoted BRET signal is dependent on the specific Gα subunit present, making this a valuable tool for studying the selectivity and dynamics of receptor-G protein activation. nih.govbohrium.com These assays provide a direct measure of the initial step in the signal transduction cascade initiated by oxotremorine.

Ex Vivo Preparations

Ex vivo preparations involve the study of tissues or cells in an artificial environment outside the organism. This approach bridges the gap between in vitro assays and in vivo studies, allowing for the investigation of oxotremorine's effects on intact neural circuits and neuromuscular junctions while maintaining experimental control.

The use of brain slices in electrophysiology and neurotransmitter release studies has been pivotal in understanding the effects of oxotremorine on neuronal function. In this technique, thin sections of brain tissue containing intact synaptic connections are kept viable in a controlled physiological solution.

Studies on rat cerebral cortical slices have shown that oxotremorine at a concentration of 10 µM inhibits the release of acetylcholine, an effect that is reversible by the non-selective muscarinic antagonist atropine. caymanchem.com This suggests the activation of M2 autoreceptors on cholinergic nerve terminals, which mediate feedback inhibition of neurotransmitter release. core.ac.uk Similarly, in thalamic slices from rats, oxotremorine has been found to diminish the release of GABA. This effect was blocked by an M2-selective antagonist, indicating that oxotremorine's activation of M2 receptors can modulate inhibitory neurotransmission in the thalamus. In hippocampal slices, oxotremorine has also been used to investigate the modulation of neurotransmitter release, highlighting the role of M2 autoreceptors and 5-HT1B heteroreceptors on cholinergic terminals. core.ac.uk Furthermore, in striatal brain slices, oxotremorine sesquifumarate (10 µM) has been shown to significantly reduce the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), suggesting that muscarinic receptor activation decreases glutamatergic inputs onto medium spiny neurons. jneurosci.org

Table 3: Effects of Oxotremorine on Neurotransmitter Release in Rat Brain Slices

| Brain Region | Neurotransmitter | Effect of Oxotremorine (10 µM) |

|---|---|---|

| Cerebral Cortex | Acetylcholine | Inhibition of release |

| Thalamus | GABA | Diminished release |

| Striatum | Glutamate (B1630785) (inferred from sEPSC frequency) | Decreased release |

Data compiled from multiple research articles. caymanchem.comjneurosci.org

Peripheral nerve-muscle preparations are classic ex vivo models for studying neuromuscular transmission. The rat phrenic nerve-diaphragm preparation, for instance, allows for the investigation of substances that affect the communication between motor neurons and skeletal muscle fibers.

In vitro studies using the rat diaphragm have demonstrated that oxotremorine at a concentration of 10.5 μM can produce a paralytic effect on the twitch responses elicited by both direct and indirect (nerve) stimulation. medchemexpress.com This indicates that oxotremorine can affect neuromuscular transmission, likely through its action on muscarinic receptors present at the neuromuscular junction.

The investigation of oxotremorine sesquifumarate's effects on the central nervous system relies on a variety of sophisticated in vivo animal model paradigms. These methodologies allow researchers to probe the compound's mechanisms of action at both the neurochemical and behavioral levels.

Stereotaxic Microinjections for Localized Drug Delivery

Stereotaxic microinjection is a pivotal technique that enables the precise delivery of oxotremorine sesquifumarate to specific brain regions. This anatomical precision is crucial for dissecting the compound's effects on distinct neural circuits.

In one line of research, oxotremorine was microinjected into the laterodorsal tegmental (LDT) or pedunculopontine tegmental (PPT) nuclei to investigate the role of cholinergic neurons in mediating the effects of methamphetamine. nih.gov The reversible inhibition of these neurons by oxotremorine, an M2 receptor agonist, allowed for the examination of their contribution to locomotor activity and neurotransmitter levels. nih.gov Specifically, bilateral microinjections of oxotremorine into the LDT were shown to inhibit both saline- and methamphetamine-induced locomotor activity. nih.gov

Another study utilized post-training intra-basolateral complex of the amygdala (BLC) infusions of oxotremorine to explore its role in memory consolidation for classical fear conditioning. jneurosci.org The results indicated that rats receiving oxotremorine infusions displayed enhanced memory, suggesting that muscarinic cholinergic receptor activation in the BLC is involved in modulating memory consolidation. jneurosci.org Furthermore, research has demonstrated that microinjections of oxotremorine sesquifumarate into the lateral dorsal tegmental area (LDTg) can reduce the motivation for both food and cocaine self-administration in rats, highlighting the role of LDTg cholinergic neurons in reward-related behaviors. nih.govresearchgate.netnih.gov

To investigate the role of the thalamostriatal pathway in cognitive flexibility, researchers have used stereotaxic microinjections of oxotremorine into the posterior dorsomedial striatum (pDMS) of rats. biorxiv.org This approach helped to establish that inhibiting cholinergic interneuron function in this region could ameliorate cognitive deficits induced by neuroinflammation in the parafascicular nucleus of the thalamus (Pf). biorxiv.org

Neurotransmitter Microdialysis

Neurotransmitter microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in the brain of freely moving animals. This method provides real-time insights into the neurochemical changes induced by oxotremorine sesquifumarate.

In conjunction with stereotaxic microinjections, in vivo microdialysis has been employed to elucidate the source of acetylcholine (ACh) in the ventral tegmental area (VTA) and its contribution to methamphetamine-induced increases in nucleus accumbens (NAc) dopamine (B1211576) (DA) levels. nih.gov Following intra-LDT microinjections of oxotremorine, microdialysis in the VTA revealed a dose-dependent attenuation of the methamphetamine-induced increase in ACh. nih.gov However, this manipulation had no effect on DA levels in the NAc, suggesting a complex relationship between these neurotransmitter systems. nih.gov

Further research has utilized microdialysis to study the effects of oxotremorine on monoamine utilization. By pretreating rats with a positive allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR) followed by a sub-threshold dose of oxotremorine, researchers could assess changes in monoamine metabolite-to-parent monoamine ratios. nih.gov Additionally, microdialysis studies have been instrumental in understanding the role of ACh in feeding behavior, showing that extracellular ACh levels in the NAc increase at the end of a meal, which is associated with the suppression of feeding. nih.gov

The reliability of acetylcholine measurement in microdialysates is critical, and methods have been developed to quantify low nanomolar concentrations of acetylcholine in samples obtained from freely moving rats without the use of a cholinesterase inhibitor, which can confound results. researchgate.net

Behavioral Phenotyping Batteries

A battery of behavioral tests is essential for characterizing the functional consequences of oxotremorine sesquifumarate administration. These tests assess a wide range of behaviors, from basic reflexes to complex cognitive functions.

The Modified Irwin Neurological Test Battery is a comprehensive observational method used to assess the effects of a compound on various functions, including autonomic, neuromuscular, sensorimotor, and behavioral domains. nih.govjneurosci.orgnih.gov In studies involving oxotremorine, this battery has been used to compare its effects with those of selective M1 or M4 muscarinic receptor modulators. nih.govjneurosci.org For instance, oxotremorine has been shown to produce dose-dependent induction of salivation, an effect not observed with a selective M1 allosteric agonist. jneurosci.orgjneurosci.org

Operant conditioning paradigms are employed to study the effects of oxotremorine on learning, motivation, and reward. In one study, rats were trained on a progressive ratio schedule of reinforcement for food pellets and cocaine. Microinjections of oxotremorine into the LDTg significantly reduced the number of self-administered rewards for both food and cocaine, indicating a role for LDTg cholinergic neurons in modifying the reinforcing value of both natural and drug rewards. nih.govnih.gov Another study using conditioned avoidance response in rats found that oxotremorine, along with other muscarinic agonists, reduced conditioned avoidance behavior.

Locomotor activity is a fundamental measure of behavioral output and is often used to assess the stimulant or sedative effects of a compound. Research has shown that bilateral intra-LDT microinjections of oxotremorine significantly inhibited both saline- and methamphetamine-primed locomotor activity in mice. nih.govohsu.edu In contrast, another study found that oxotremorine microinjections into the LDTg mildly increased locomotor activity during the initial half of the session. nih.govresearchgate.net Studies in BTBR T+ tf/J mice, an animal model of autism, found that oxotremorine treatment did not affect their locomotor activity. nih.gov

The Hot Plate Test is a common method for assessing a compound's analgesic properties. In this test, the latency of an animal to react to a heated surface is measured. Oxotremorine has been shown to induce a significant, dose-dependent antinociceptive effect in the hot plate test in naked mole-rats. iiarjournals.orgresearchgate.net This effect was reversible by the muscarinic receptor antagonist atropine. iiarjournals.org Similarly, oxotremorine produced a strong antinociceptive effect in wild-type mice, an action that was eliminated or reduced in mice deficient in the GIRK2 gene. nih.gov In mice, oxotremorine induces analgesia in the hot plate test. caymanchem.com

Table 1: Summary of Behavioral Phenotyping Findings with Oxotremorine Sesquifumarate

| Behavioral Test | Animal Model | Key Findings | References |

|---|---|---|---|

| Modified Irwin Neurological Test Battery | Rats | Used as a comparator to assess the in vivo selectivity of novel muscarinic receptor modulators. Oxotremorine induced dose-dependent salivation. | nih.govjneurosci.orgjneurosci.org |

| Operant Conditioning (Progressive Ratio) | Rats | Intra-LDTg microinjections of oxotremorine reduced self-administration of both food and cocaine. | nih.govnih.gov |

| Operant Conditioning (Conditioned Avoidance) | Rats | Reduced conditioned avoidance responding, primarily by producing response failures. | |

| Locomotor Activity | Mice | Intra-LDT microinjections inhibited saline- and methamphetamine-induced locomotor activity. | nih.govohsu.edu |

| Locomotor Activity | Rats | Intra-LDTg microinjections mildly increased locomotor activity. | nih.govresearchgate.net |

| Hot Plate Test | Naked Mole-Rats | Induced a dose-dependent antinociceptive effect, which was reversed by atropine. | iiarjournals.orgresearchgate.net |

| Hot Plate Test | Mice | Produced strong antinociception in wild-type mice; this effect was absent or reduced in GIRK2 knockout mice. | nih.gov |

Genetically Modified Animal Models

The use of genetically modified animal models, such as receptor knockouts and animals with specific kinase deficiencies, has been instrumental in elucidating the precise molecular targets of oxotremorine sesquifumarate.

Studies in M4 muscarinic acetylcholine receptor knockout mice have revealed an enhanced locomotor response to a D1-type dopamine agonist, suggesting a functional interaction between M4 and D1 receptors. nih.gov Interestingly, muscarinic receptor-mediated responses like salivation and tremor induced by oxotremorine were found to be similar in M4 receptor mutant mice and their wild-type counterparts. nih.gov This suggests that other muscarinic receptor subtypes are primarily responsible for these particular effects. nih.gov

Research using G protein-coupled inwardly rectifying potassium (GIRK) channel 2 (GIRK2)-null mutant mice has demonstrated a significant reduction or complete elimination of the antinociceptive effects of oxotremorine in the hot plate test. nih.gov This finding indicates that GIRK2 channels are a critical downstream effector for muscarinic receptor-mediated analgesia. nih.gov The study also noted that the antinociceptive effects of oxotremorine are likely mediated predominantly by the M2 muscarinic receptor subtype in mice. nih.gov

In the context of cognitive function, studies have utilized genetically modified rats with a Cre-inducible hM4 DREADD (Designer Receptor Exclusively Activated by Designer Drug) virus injected into the parafascicular nucleus of the thalamus. biorxiv.org This allowed for the specific silencing of Pf neurons projecting to the pDMS, which, in combination with oxotremorine infusions, helped to dissect the role of cholinergic activity in cognitive flexibility. biorxiv.org

Oxotremorine Sesquifumarate As a Research Tool in Neuroscience

Elucidating Muscarinic Receptor Subtype Physiology

To overcome this limitation, researchers have employed oxotremorine (B1194727) in combination with knockout mouse models, where specific muscarinic receptor subtypes are genetically deleted. For instance, studies using M4 receptor knockout mice have been instrumental in defining the role of this subtype. pnas.orgpnas.org When administered oxotremorine, these mice showed altered responses compared to their wild-type counterparts, revealing the M4 receptor's involvement in specific physiological processes.

Research has shown that oxotremorine binds to human M1, M2, M3, and M4 mAChRs with varying affinities. caymanchem.com The binding affinity, represented by the Ki value, indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki in µM) for Human Receptors |

| M1 | 3.31 |

| M2 | 9.33 |

| M3 | 5.24 |

| M4 | 7.08 |

| Data sourced from Cayman Chemical. caymanchem.com |

Studies on M2 receptor knockout mice have indicated that muscarinic agonist-induced hypothermia and tremor are primarily mediated by the M2 subtype. pnas.org Furthermore, research on M2/M3 double-knockout mice has helped to clarify the roles of these subtypes in smooth muscle contraction, demonstrating that co-activation of both M2 and M3 receptors is required for a full contractile response in certain tissues. mdpi.com

Probing Cholinergic System Function and Dysregulation

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is fundamental for numerous cognitive and physiological processes. Oxotremorine, by mimicking the effects of acetylcholine at muscarinic receptors, allows researchers to investigate the function and consequences of dysregulation within this system. harvard.edu

One area of investigation is the impact of stress on cholinergic sensitivity. In a study involving mice subjected to chronic restraint stress, the administration of oxotremorine revealed time-dependent changes in the animals' locomotor response. nih.gov After 10 and 14 days of stress, the depressant effect of oxotremorine on locomotion was reduced, coinciding with a significant decrease in acetylcholine content in the prefrontal cortex. nih.gov However, after 18 days of restraint, both the behavioral response and acetylcholine levels returned to normal, suggesting an adaptation of the cholinergic system to prolonged stress. nih.gov

Oxotremorine has also been used to study the phenomenon of receptor desensitization. Pretreatment of guinea-pig ileal longitudinal muscle with oxotremorine led to a reduced response to subsequent acetylcholine application, indicating desensitization of the muscarinic receptors. This process was found to be dependent on the presence of calcium ions, highlighting the intricate mechanisms that regulate cholinergic signaling.

Furthermore, research has explored the interactions between the cholinergic system and other neurotransmitter systems. For example, the non-selective muscarinic agonist oxotremorine was found to fully substitute for the discriminative stimulus of nicotine (B1678760) in a drug discrimination study, an effect that was blocked by the muscarinic antagonist atropine. taylorandfrancis.com This suggests an interplay between the muscarinic and nicotinic cholinergic systems.

Advancing Understanding of Neurological Disorder Pathophysiology (e.g., Parkinson's Disease Models)

A significant application of oxotremorine in neuroscience research is the modeling of neurological disorders, particularly those involving the motor system. taylorandfrancis.com Oxotremorine is known to induce symptoms in rodents that are reminiscent of Parkinson's disease, such as tremors, ataxia (lack of voluntary coordination of muscle movements), and spasticity. taylorandfrancis.comwikipedia.org This has made it a valuable pharmacological tool for creating animal models of parkinsonism, which are then used to test the efficacy of potential anti-Parkinsonian drugs. wikipedia.orgbiomol.com

The motor deficits observed in Parkinson's disease are believed to stem from an imbalance between the cholinergic and dopaminergic systems in the striatum, a key brain region for motor control. pnas.org By activating muscarinic receptors, oxotremorine can experimentally induce a state of cholinergic dominance, mimicking the neurochemical imbalance seen in the disease.

The table below summarizes some of the parkinsonian-like effects induced by oxotremorine in mice, which are utilized in these research models.

| Effect | Observation in Mice |

| Tremors | Induced by oxotremorine administration. caymanchem.combiomol.com |

| Salivation | Increased upon oxotremorine administration. caymanchem.combiomol.com |

| Lacrimation | Increased upon oxotremorine administration. caymanchem.combiomol.com |

Beyond motor symptoms, research has also investigated the potential role of cholinergic dysfunction in other aspects of neurological and psychiatric disorders. For instance, oxotremorine has been noted to produce antipsychotic-like effects in animal models. wikipedia.org Additionally, studies have explored the neuroprotective potential of muscarinic agonists. In a cellular model of Alzheimer's disease, the oxotremorine analog, Oxotremorine-M, demonstrated neuroprotective effects by enhancing cell survival and counteracting oxidative stress. nih.gov This line of research suggests that targeting the cholinergic system may hold therapeutic promise for a range of neurological conditions. smolecule.comjcmedu.orgmdpi.comnih.govmdpi.com

Future Perspectives in Oxotremorine Sesquifumarate Research

Exploration of Ligand-Directed Signaling Bias

The concept of ligand-directed signaling, or "biased agonism," has emerged as a paradigm-shifting approach in G protein-coupled receptor (GPCR) pharmacology. nih.gov It posits that a ligand can stabilize distinct receptor conformations, preferentially activating a subset of downstream signaling pathways over others. rupress.org This offers the potential to design drugs that selectively engage therapeutically beneficial pathways while avoiding those that lead to on-target side effects. nih.gov

The five subtypes of muscarinic receptors (M1-M5) are prime targets for this strategy, as their widespread expression and involvement in numerous physiological processes make subtype-selectivity and pathway-selectivity highly desirable. frontiersin.orgresearchgate.net Research has demonstrated that different muscarinic agonists can indeed display biased agonism. For instance, studies have shown that agonists like oxotremorine (B1194727) M can have varied efficacy in activating different G-protein pathways, such as Gαq versus Gαs, depending on the cellular context. nih.gov

Oxotremorine sesquifumarate serves as a crucial reference compound in these investigations. By comparing the signaling profile of novel compounds to that of a classic, non-selective agonist like oxotremorine, researchers can quantify the degree and direction of signaling bias. One study identified PD 102807 as a biased ligand at the M3 mAChR by showing it promotes GRK/arrestin-dependent signaling while acting as an antagonist for Gq-dependent signaling, a profile distinct from that of oxotremorine. atsjournals.org

Future research will likely involve using oxotremorine sesquifumarate to:

Characterize the signaling profiles of new orthosteric, allosteric, and bitopic ligands across all five muscarinic receptor subtypes.

Elucidate the structural basis for how different ligands, including oxotremorine, stabilize specific receptor conformations to induce biased signaling.

Investigate how signaling bias observed in recombinant cell systems translates to more complex native tissues and in vivo models. nih.gov

| Research Area | Key Finding Related to Oxotremorine | Implication for Future Research |

| G-Protein Pathway Activation | Oxotremorine M shows distinct efficacy for activating Gαq vs. Gαs pathways in certain cell lines. nih.gov | Use as a benchmark to identify novel agonists with specific G-protein pathway preferences. |

| Biased Ligand Identification | The signaling profile of PD 102807 was characterized as "biased" in comparison to the effects of oxotremorine sesquifumarate at the M3 receptor. atsjournals.org | Essential tool for screening and validating ligands that selectively activate non-canonical pathways. |

| Allosteric Modulator Effects | The allosteric modulator LY2033298 shows probe-dependent interactions, meaning its effect can vary depending on the orthosteric agonist (e.g., acetylcholine (B1216132) vs. oxotremorine) it is paired with. rupress.orgresearchgate.net | Further exploration of how allosteric modulators can impose bias on the signaling of orthosteric agonists like oxotremorine. |

Development of Novel Therapeutic Strategies Based on Muscarinic Modulation

Targeting muscarinic receptors remains a major goal for treating central nervous system (CNS) disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. frontiersin.orgnih.gov However, the adverse effects associated with non-selective agonists have shifted focus toward more sophisticated modulatory strategies. Oxotremorine sesquifumarate plays a critical role in the preclinical validation of these novel approaches.

A primary strategy is the development of Positive Allosteric Modulators (PAMs). mdpi.com PAMs bind to a site on the receptor that is distinct from the acetylcholine binding site, enhancing the effect of the endogenous neurotransmitter. frontiersin.orgnih.gov This approach offers greater subtype selectivity and preserves the natural rhythm of cholinergic transmission, potentially leading to better therapeutic outcomes with fewer side effects. mdpi.comgoogle.com In preclinical studies, PAMs for the M1 and M4 receptors have shown particular promise. nih.gov For example, the M4 PAM LY2033298 was shown to potentiate the antipsychotic-like behavioral effects of a submaximal dose of oxotremorine in rodents. researchgate.netnih.gov Similarly, M1 PAMs were found to rescue memory deficits in a mouse model of prion disease, highlighting their potential for treating neurodegenerative conditions. nih.gov

Furthermore, recent studies suggest a neuroprotective role for muscarinic activation. In a cellular model of Alzheimer's disease, the agonist oxotremorine-M was shown to protect against Aβ-induced cell death, oxidative stress, and mitochondrial dysfunction. nih.govmdpi.com This suggests that future therapeutic strategies may aim for a multi-target approach, combining the symptomatic relief of cholinergic enhancement with disease-modifying neuroprotective effects.

Future therapeutic development leveraging oxotremorine includes:

Using oxotremorine as a pharmacological probe to test the efficacy and subtype-selectivity of novel PAMs and dualsteric/bitopic ligands in vivo. nih.govnih.gov

Investigating the downstream molecular pathways involved in the neuroprotective effects observed with oxotremorine treatment to identify new drug targets. nih.gov

Exploring the potential of combining muscarinic modulators with other therapeutic classes to achieve synergistic effects in complex neurological disorders.

| Therapeutic Strategy | Role of Oxotremorine Sesquifumarate | Preclinical Finding |

| Positive Allosteric Modulation (PAMs) | Used as an orthosteric agonist to test the potentiation effect of novel PAMs. nih.govnih.gov | The M4 PAM LY2033298 enhanced the antipsychotic-like effects of oxotremorine in conditioned avoidance responding tests. nih.gov |

| Neuroprotection | Used as a direct agonist to study protective effects in cellular models of neurodegeneration. nih.govmdpi.com | Oxotremorine-M counteracted Aβ-induced DNA fragmentation, oxidative stress, and mitochondrial impairment in SH-SY5Y cells. nih.gov |

| Neuropathic Pain Modulation | Injected directly into specific brain regions to probe the role of muscarinic receptors in pain circuits. jneurosci.orgnih.gov | Activation of M2 receptors in the posterior insular cortex by oxotremorine reversed mechanical allodynia in a rat model of neuropathic pain. jneurosci.orgnih.gov |

Integration with Advanced Neuroimaging Techniques (Preclinical)

Understanding how novel muscarinic modulators affect brain chemistry and function in a living organism is crucial for their clinical translation. Advanced preclinical neuroimaging techniques provide an essential bridge between in vitro findings and human studies. Oxotremorine is utilized in these studies both as a tool to validate imaging methods and to probe the functional consequences of muscarinic system activation.

Techniques such as proton magnetic resonance spectroscopy (¹H-MRS) and intracerebral microdialysis are being used to measure neurochemical changes in response to pharmacological challenges. In a preclinical model of neuropathic pain, researchers used ¹H-MRS to identify metabolic changes in brain regions like the posterior insular cortex and thalamus. jneurosci.orgnih.gov They subsequently showed that local administration of oxotremorine into the insular cortex could reverse pain behaviors, linking the neurochemical signature to a functional outcome. jneurosci.org